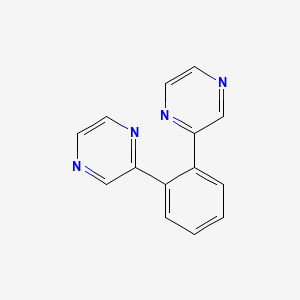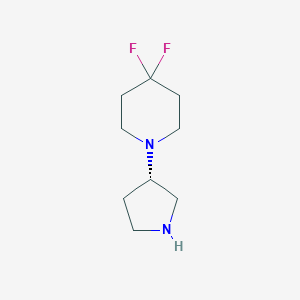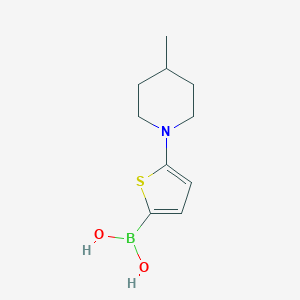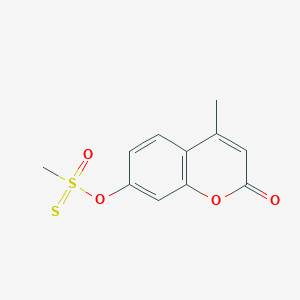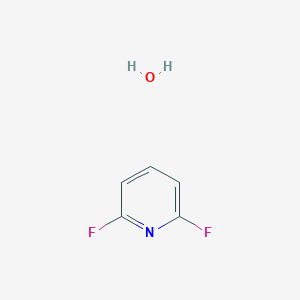
2,6-Difluoropyridine hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoropyridine hydrate is a fluorinated pyridine derivative. It is a compound of interest in various fields due to its unique chemical properties, which include the presence of two fluorine atoms at the 2 and 6 positions on the pyridine ring. This compound is often used as an intermediate in organic synthesis and has applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoropyridine hydrate typically involves the fluorination of pyridine derivatives. One common method is the reaction of pyridine with fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . Another approach involves the use of polyhalogenated pyridines in nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced fluorinating agents and optimized reaction conditions are key factors in the industrial synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Difluoropyridine hydrate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alkoxides.
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridines, while oxidation and reduction reactions can lead to the formation of different pyridine derivatives .
Aplicaciones Científicas De Investigación
2,6-Difluoropyridine hydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-Difluoropyridine hydrate involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,3-Difluoropyridine
- 2,4-Difluoropyridine
Uniqueness
2,6-Difluoropyridine hydrate is unique due to the specific positioning of the fluorine atoms on the pyridine ring. This positioning can significantly influence the compound’s chemical properties and reactivity compared to other fluorinated pyridines .
Propiedades
Número CAS |
511519-47-4 |
|---|---|
Fórmula molecular |
C5H5F2NO |
Peso molecular |
133.10 g/mol |
Nombre IUPAC |
2,6-difluoropyridine;hydrate |
InChI |
InChI=1S/C5H3F2N.H2O/c6-4-2-1-3-5(7)8-4;/h1-3H;1H2 |
Clave InChI |
VAMBFYQXFNKAMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)F)F.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15278146.png)
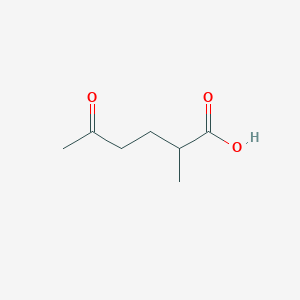

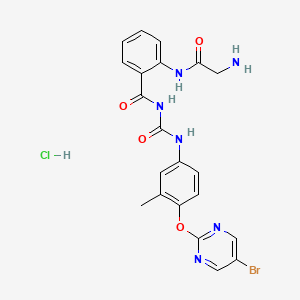

![Methyl 6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B15278192.png)

![5-Isopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B15278203.png)

